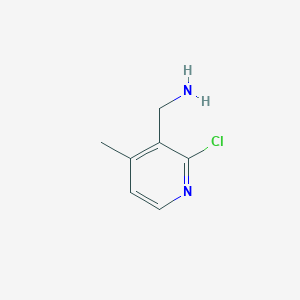

(2-Chloro-4-methylpyridin-3-YL)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

(2-chloro-4-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3 |

InChI Key |

RBKZEGLAYFJAHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 4 Methylpyridin 3 Yl Methanamine and Its Analogues

Established Synthetic Pathways for the Core Structure of (2-Chloro-4-methylpyridin-3-YL)methanamine

The creation of the aminomethyl group at the C-3 position of the 2-chloro-4-methylpyridine (B103993) scaffold can be achieved through several reliable synthetic routes. These pathways often involve the transformation of a pre-existing functional group, such as a nitrile or an aldehyde, into the desired methanamine moiety.

Reductive Amination Strategies for Pyridine-based Methanamines

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. In the context of producing pyridine-based methanamines, this strategy typically involves the reaction of a pyridine-3-carbaldehyde with an amine source, followed by the reduction of the resulting imine intermediate.

A key step in this approach is the formation of imines from 2-chloro-methylpyridine-3-carbaldehydes. For instance, various 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) imines have been synthesized in excellent yields by reacting the corresponding aldehyde with a range of primary amines. researchgate.net This imine formation is often the precursor step to reduction.

The subsequent reduction of the C=N double bond of the imine can be accomplished using various reducing agents. While specific examples for the direct reduction of 2-chloro-4-methylpyridine-3-carbaldehyde imines to the methanamine are not extensively detailed in readily available literature, the reduction of similar systems, such as the imine derived from 2-chloroquinoline-3-carbaldehydes, has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the corresponding methanamine. nih.gov This suggests that a similar approach would be applicable for the synthesis of this compound.

Reduction of Nitrile Precursors to the Aminomethyl Moiety

An alternative and widely used method for the synthesis of aminomethyl compounds is the reduction of a nitrile (cyanide) group. For the synthesis of this compound, the corresponding precursor would be 2-chloro-4-methylnicotinonitrile.

The reduction of nitriles to primary amines is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LiAlH₄) being a particularly effective, albeit non-selective, choice. For example, the reduction of 2-chloro-3-cyanoquinoline with LiAlH₄ in tetrahydrofuran (B95107) (THF) has been shown to produce (2-chloroquinolin-3-yl)methanamine (B3047665) in good yield. nih.gov This established procedure provides a strong precedent for the successful reduction of 2-chloro-4-methylnicotinonitrile to this compound.

Catalytic hydrogenation is another important technique for nitrile reduction. Catalysts based on palladium and platinum are known to be effective for the hydrogenation of various functional groups. cyberleninka.ru While dehalogenation can be a competing side reaction, particularly with palladium catalysts in certain solvents, careful selection of the catalyst and reaction conditions can favor the selective reduction of the nitrile group.

Multi-Step Approaches from Related Pyridine (B92270) Intermediates

The synthesis of this compound can also be accomplished through multi-step sequences starting from more readily available pyridine intermediates. These approaches often involve the construction of the necessary functional groups on the pyridine ring through a series of chemical transformations.

One common strategy begins with the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate in the production of the antiviral drug nevirapine. chemicalbook.com From this amino-pyridine, the aminomethyl group could potentially be installed through a variety of methods, although this is a less direct approach compared to nitrile reduction or reductive amination.

A more direct multi-step synthesis often starts with precursors that already contain a carbon-based functional group at the 3-position. For instance, a synthesis reported by Zhang and co-workers involved the chlorination of ethyl cyanoacetate, followed by a Michael addition with crotonaldehyde, cyclization to form the pyridine ring, conversion of the ester to an amide, and finally reduction of the amide to the amine. chemicalbook.comgoogle.com While this particular sequence leads to the amino-pyridine, modifications at the functional group interconversion steps could potentially lead to the desired methanamine.

Regioselective Synthesis and Functionalization of Pyridine Ring Systems

The ability to selectively introduce functional groups at specific positions on the pyridine ring is crucial for the synthesis of complex molecules like this compound. The electronic nature of the pyridine ring, with its electron-deficient character, and the influence of existing substituents, such as the chloro and methyl groups, dictate the regioselectivity of these reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the case of 2-chloropyridines, lithiation can be directed to different positions depending on the reagents and conditions used. For example, the use of lithium dialkylamides can lead to lithiation at the C-3 position. researchgate.net This lithiated intermediate can then be trapped with an appropriate electrophile to introduce a desired functional group. For instance, reaction with N,N-dimethylformamide (DMF) would introduce a formyl group, a direct precursor for reductive amination.

The functionalization of 2-chloropyridines at the 4- and 5-positions has also been explored, demonstrating the versatility of these intermediates in building complex molecular architectures. researchgate.net

Precursor and Intermediate Chemical Transformations Leading to this compound

The synthesis of the target compound is intrinsically linked to the efficient preparation of its key precursors. The following section details the synthesis of a crucial intermediate.

Synthesis of 2-Chloro-4-methylpyridin-3-amine Precursors

2-Chloro-4-methylpyridin-3-amine is a pivotal intermediate in various synthetic endeavors, most notably in the industrial synthesis of nevirapine. nbinno.comtcichemicals.com Its synthesis has been the subject of extensive research, leading to several optimized and scalable methods.

One established route involves a multi-step process starting from readily available materials like malononitrile (B47326) and acetone (B3395972). googleapis.com A patented method describes the reaction of malononitrile with acetone to yield isopropylidenemalononitrile. This is followed by condensation with triethyl orthoformate and subsequent ring closure with ammonia (B1221849) to form 2-amino-4-methyl-pyridine-carbonitrile. A series of transformations including diazotization, hydrolysis, chlorination, and Hofmann rearrangement of the corresponding amide ultimately yields 2-chloro-4-methylpyridin-3-amine. googleapis.com

Another commercially valuable process starts with 4,4-dimethoxyl-2-butanone and cyanoacetamide. researchgate.netchemicalbook.com The synthesis proceeds through condensation, cyclization, a one-pot chlorination and hydrolysis, and finally a Hofmann reaction to afford the desired product in high yield. researchgate.net

An earlier method reported by Chapman and colleagues started from 2-chloro-4-methyl-3-nitropyridine. chemicalbook.com Grozinger and co-workers developed a laboratory-scale synthesis by nitrating 2-amino-4-picoline or 2-hydroxy-4-picoline, though this method suffers from a lack of regioselectivity and safety concerns on a larger scale. chemicalbook.comgoogle.com

The table below summarizes some of the key synthetic approaches to 2-chloro-4-methylpyridin-3-amine.

| Starting Materials | Key Steps | Final Product | Reference(s) |

| Malononitrile, Acetone | Condensation, Cyclization, Diazotization, Hydrolysis, Chlorination, Hofmann Rearrangement | 2-Chloro-4-methylpyridin-3-amine | googleapis.com |

| 4,4-dimethoxyl-2-butanone, Cyanoacetamide | Condensation, Cyclization, Chlorination/Hydrolysis, Hofmann Reaction | 2-Chloro-4-methylpyridin-3-amine | researchgate.netchemicalbook.com |

| 2-Chloro-4-methyl-3-nitropyridine | Reduction of nitro group | 2-Chloro-4-methylpyridin-3-amine | chemicalbook.com |

| 2-Amino-4-picoline or 2-Hydroxy-4-picoline | Nitration, Reduction | 2-Chloro-4-methylpyridin-3-amine | chemicalbook.comgoogle.com |

| Ethyl cyanoacetate, Crotonaldehyde | Michael Addition, Cyclization, Amide formation, Reduction | 2-Chloro-4-methylpyridin-3-amine | chemicalbook.comgoogle.com |

Functional Group Interconversions for Aminomethyl Introduction

The introduction of the aminomethyl group at the C3 position of the 2-chloro-4-methylpyridine scaffold is a pivotal step in the synthesis of the target molecule. This transformation is most commonly achieved through the reduction of a nitrile precursor, 2-chloro-4-methylnicotinonitrile. The selection of the reducing agent and reaction conditions is critical to ensure high yield and purity, while minimizing side reactions such as hydrodechlorination or the formation of secondary amines.

Catalytic hydrogenation is a widely employed method for this conversion. Various catalyst systems have been explored for the reduction of nitriles to primary amines, with Raney Nickel and Raney Cobalt being prominent choices due to their high activity and cost-effectiveness. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. researchgate.net

The choice of solvent can significantly influence the reaction outcome. Alcohols, such as methanol or ethanol, are frequently used. The presence of a base is often necessary to prevent the formation of ammonium (B1175870) salts when acidic conditions are generated during the reaction. d-nb.info

Below is a table summarizing various methodologies for the reduction of nitriles, which are applicable to the synthesis of this compound.

Table 1: Methodologies for Nitrile Reduction to Primary Amines

| Catalyst/Reagent | Substrate | Solvent | Conditions | Yield | Remarks | Reference |

|---|---|---|---|---|---|---|

| Raney Nickel | Cinnamonitrile | Methanol | 100 °C, 80 bar H₂ | ~60% (selectivity to allylamine) | Formation of secondary amines and over-reduction are major side reactions. | researchgate.net |

| Raney Cobalt (doped) | Cinnamonitrile | Ammonia saturated Methanol | 100 °C, 80 bar H₂ | up to 80% (selectivity to allylamine) | Doped catalyst shows higher selectivity compared to Raney Nickel. | researchgate.net |

| Raney Nickel | 3-Cyanopyridine | Aqueous Carboxylic Acid | Not specified | High | Process aimed at producing the aldehyde, but demonstrates nitrile hydrogenation. | patsnap.com |

Optimization Strategies and Scalability Considerations in Organic Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound presents several challenges that necessitate careful optimization of reaction parameters and process design. Key considerations include cost-effectiveness, safety, environmental impact, and the consistent production of the final product with high purity.

Optimization strategies often focus on several key areas:

Catalyst Selection and Loading: Identifying a robust and recyclable catalyst is crucial for cost-effective manufacturing. For the hydrogenation of 2-chloro-4-methylnicotinonitrile, optimizing the catalyst loading (e.g., Raney Nickel) is essential to maximize throughput and minimize cost without compromising reaction time and selectivity.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be finely tuned. For instance, in the hydrogenation step, elevated temperatures and pressures can increase the reaction rate but may also lead to undesirable side reactions like dehalogenation. A balance must be struck to ensure efficient conversion while maintaining product integrity.

Solvent and Reagent Selection: The choice of solvents and reagents should be guided by factors such as cost, safety, and ease of handling and disposal. For example, while certain solvents may offer excellent solubility for the reactants, their toxicity or high boiling points might complicate purification and waste treatment on a large scale.

Impurity Profile and Purification: Understanding the formation of byproducts is critical for developing an effective purification strategy. In the synthesis of this compound, potential impurities could include the corresponding secondary amine, the dechlorinated product, or unreacted starting material. The development of a scalable purification method, such as crystallization or distillation, is a key aspect of process optimization.

Process Safety: The potential for runaway reactions, especially in exothermic steps like hydrogenation, must be carefully assessed. google.com Implementing appropriate engineering controls and monitoring systems is paramount for ensuring the safety of large-scale operations.

The table below outlines key parameters that are typically considered during the optimization and scale-up of a chemical process like the synthesis of this compound.

Table 2: Key Parameters for Optimization and Scalability

| Parameter | Laboratory-Scale Focus | Large-Scale Focus | Key Considerations |

|---|---|---|---|

| Reaction Yield | Maximizing conversion and isolated yield. | Consistent and reproducible high yields, minimizing batch-to-batch variability. | Cost of raw materials, energy consumption, and waste generation. |

| Purity | Achieving high purity for characterization. | Meeting stringent purity specifications, controlling impurity profiles. | Impact of impurities on downstream processes and final product quality. |

| Reaction Time | Typically not a primary constraint. | Minimizing cycle times to maximize plant throughput. | Balancing reaction completion with potential for side product formation. |

| Safety | Standard laboratory safety protocols. | In-depth hazard analysis (e.g., HAZOP), implementation of robust safety measures. | Exothermic events, handling of hazardous materials, and pressure systems. |

| Work-up & Purification | Chromatography, extraction. | Crystallization, distillation, filtration. | Efficiency, solvent recovery, and waste minimization. |

| Cost | Reagent cost is a factor, but not always prohibitive. | Minimizing the cost of goods is a primary driver. | Raw material costs, energy usage, labor, and waste disposal costs. |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Methylpyridin 3 Yl Methanamine

Nucleophilic Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is expected to be the primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electron-deficient centers. The basicity and nucleophilicity of this primary amine would be influenced by the electron-withdrawing nature of the adjacent chloropyridine ring. nih.govresearchgate.net Generally, primary amines are effective nucleophiles in a variety of reactions. nih.gov

The reactivity of the aminomethyl group can be compared to other amines, with the understanding that the electronic effects of the substituted pyridine (B92270) ring will modulate its properties.

Expected Reactivity Trends of Amines:

| Amine Type | General Nucleophilicity | Factors Influencing Reactivity |

| Primary Alkylamines | Good | Steric hindrance, solvent effects. |

| Secondary Alkylamines | Generally stronger than primary | Increased electron density on nitrogen, but can be more sterically hindered. nih.gov |

| Anilines | Weaker | Delocalization of the lone pair into the aromatic ring reduces nucleophilicity. |

This table represents generalized trends and the specific reactivity of (2-Chloro-4-methylpyridin-3-YL)methanamine would need to be determined experimentally.

Reactivity of the Chloropyridine Ring System

The chloropyridine ring in this molecule is electron-deficient due to the electronegativity of the nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are activated by the ring nitrogen. nih.govurfu.ru The chlorine atom at the 2-position is a good leaving group in such reactions. nih.govsciengine.com The presence of the methyl group at the 4-position and the aminomethyl group at the 3-position would further influence the regioselectivity of any substitution reactions on the ring through steric and electronic effects.

Nucleophilic attack on the 2-position is generally favored in chloropyridines as the negative charge in the intermediate can be stabilized by the adjacent nitrogen atom through resonance. nih.govnih.gov

Specific Reaction Types and Their Chemical Outcomes Involving this compound

The primary amine of the aminomethyl group would readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. mdpi.com These reactions are typically carried out in the presence of a base, like pyridine, to neutralize the HCl formed during the reaction. google.com

General Acylation Reaction:

R-COCl + H₂N-CH₂-(C₆H₅NCl) → R-CONH-CH₂-(C₆H₅NCl) + HCl

The resulting N-((2-chloro-4-methylpyridin-3-yl)methyl)amides would have significantly different chemical and physical properties compared to the parent amine. A known example of a related acylated compound is 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide. researchgate.netgoogle.com

The aminomethyl group is expected to be readily alkylated by alkyl halides or through reductive amination with aldehydes or ketones. N-alkylation would proceed via nucleophilic attack of the amine on the alkylating agent. Controlling the degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be a challenge and often depends on the stoichiometry of the reactants and the reaction conditions. Cobalt(II) complexes have been used as catalysts for the N-alkylation of amines with alcohols.

Expected N-Alkylation Products:

| Reagent | Expected Product Type |

| Alkyl Halide (e.g., CH₃I) | Mono-, di-, and tri-methylated amines |

| Aldehyde/Ketone + Reducing Agent | Secondary or tertiary amine |

This table is a theoretical representation of possible outcomes.

The aminomethyl group could potentially participate as the amine component in a Mannich reaction, although this is less common for primary amines with an existing substituent. The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. More likely, the parent amine itself could be synthesized via a pathway that involves a Mannich-type reaction.

Metal-Catalyzed Transformations and Potential as Ligands in Coordination Chemistry

The this compound molecule possesses multiple sites for coordination with metal ions: the pyridine nitrogen, the aminomethyl nitrogen, and the chlorine atom. This makes it a potential ligand in coordination chemistry. The formation of stable complexes with transition metals could be anticipated.

Furthermore, the chloro-substituent on the pyridine ring could participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The success of such reactions would depend on the choice of catalyst, ligand, and reaction conditions, as trace metal impurities can sometimes affect the outcome.

Reaction Mechanism Elucidation through Chemical and Computational Approaches

The elucidation of reaction mechanisms for compounds like this compound is a critical area of research, providing fundamental insights into their reactivity and guiding the synthesis of new chemical entities. While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the reactivity of structurally analogous chloropyridines and pyridinylmethanamine derivatives. The interplay of the chloro, methyl, and aminomethyl substituents on the pyridine ring dictates its reactivity profile, which can be explored through both experimental and computational methodologies.

Chemical approaches to understanding the reaction mechanisms often involve kinetic studies, product analysis, and the trapping of intermediates. For chloropyridines, nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway. kci.go.kr The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the pyridine ring. kci.go.kr In the case of this compound, the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings by modeling reaction pathways, calculating activation energies, and visualizing transition states. researchgate.net Such studies on related chloropyridines help in predicting the most likely sites for nucleophilic attack and the energetics of different mechanistic routes. wuxiapptec.com

For instance, computational analyses of simple chloropyridines reveal the distribution of electron density and the energies of the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of electrophilic sites susceptible to nucleophilic attack. wuxiapptec.com The presence of a methyl group at the C4 position and an aminomethyl group at the C3 position in the target molecule introduces additional electronic and steric factors that modulate this reactivity.

Hypothetical Reaction Pathway and Computational Parameters for Analogous Chloropyridines

To illustrate the insights gained from computational studies, the following table presents hypothetical data based on DFT calculations for related chloropyridine systems. These parameters are crucial for understanding the feasibility and kinetics of proposed reaction mechanisms.

| Parameter | 2-Chloropyridine (Analog) | 4-Chloropyridine (Analog) | Description |

| LUMO Energy (eV) | -0.5 | -0.8 | Lower LUMO energy indicates greater susceptibility to nucleophilic attack. |

| Activation Energy (kcal/mol) for SNAr | 25 | 22 | Represents the energy barrier for the rate-determining step of the substitution reaction. |

| Charge on C-Cl Carbon (q) | +0.15 | +0.18 | A more positive charge suggests a more electrophilic carbon atom. |

| Transition State Geometry | Trigonal bipyramidal-like | Trigonal bipyramidal-like | Describes the geometry of the highest energy point along the reaction coordinate. |

Note: The data in this table is illustrative and based on general principles of chloropyridine reactivity. Specific values for this compound would require dedicated computational studies.

Detailed Research Findings from Analogous Systems

Research on the amination of pyridines has shown that reactions can proceed via a nucleophilic substitution of hydrogen (SNH) mechanism, particularly when activated by a suitable reagent. nih.gov This presents an alternative pathway to direct C-H functionalization, although the presence of a good leaving group like chlorine in the target molecule makes SNAr more probable.

Furthermore, computational studies on substituted pyridinio-N-phosphonates have provided detailed models for phosphoryl transfer reactions, demonstrating the utility of theoretical calculations in understanding reaction mechanisms in pyridine-containing systems. whiterose.ac.uknih.gov These studies highlight the importance of a unified concerted mechanism proceeding through a dissociative transition state. nih.gov While not directly a substitution on the ring, this research showcases the power of computational methods in elucidating complex reaction pathways involving pyridine derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4 Methylpyridin 3 Yl Methanamine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon-hydrogen framework can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For (2-Chloro-4-methylpyridin-3-YL)methanamine, the spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methyl group, the methylene bridge, and the amine protons.

The pyridine (B92270) ring protons are expected to appear as two doublets in the aromatic region of the spectrum. Based on data from the precursor, 3-amino-2-chloro-4-methylpyridine, which shows signals at approximately 7.5 ppm and 7.0 ppm google.com, similar shifts are anticipated for the title compound. The methyl group protons (-CH₃) would likely appear as a sharp singlet further upfield, around 2.1-2.3 ppm google.com.

The newly introduced aminomethyl (-CH₂NH₂) group would give rise to two additional signals. The methylene protons (-CH₂) are expected to produce a singlet in the range of 3.8 to 4.5 ppm. The amine protons (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration but is often observed between 1.5 and 4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Pyridine Ring) | ~7.6 | d (doublet) | ~5.0 |

| H-6 (Pyridine Ring) | ~7.1 | d (doublet) | ~5.0 |

| -CH₂- (Methylene) | ~4.0 | s (singlet) | N/A |

| -CH₃ (Methyl) | ~2.2 | s (singlet) | N/A |

| -NH₂ (Amine) | Variable (e.g., ~1.8) | br s (broad singlet) | N/A |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to display seven distinct signals. The five carbons of the substituted pyridine ring would resonate in the downfield region (typically 120-160 ppm), with their exact shifts influenced by the chloro, methyl, and aminomethyl substituents. Data for the 3-amino-2-chloro-4-methylpyridine precursor shows pyridine carbon signals at 140.0, 136.2, 135.6, 131.9, and 125.7 ppm google.com. The methyl carbon is expected to appear at the most upfield position, around 19.0 ppm google.com. The key addition to the spectrum is the methylene carbon (-CH₂-), which is predicted to have a chemical shift in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine Ring, C-Cl) | ~140 |

| C-6 (Pyridine Ring) | ~136 |

| C-4 (Pyridine Ring) | ~135 |

| C-3 (Pyridine Ring) | ~132 |

| C-5 (Pyridine Ring) | ~126 |

| -CH₂- (Methylene) | ~45 |

| -CH₃ (Methyl) | ~19 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons. A key expected correlation would be between the two aromatic protons on the pyridine ring (H-5 and H-6), confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would connect the methyl proton singlet to the methyl carbon signal and the methylene proton singlet to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular framework. Expected correlations would include the methylene protons showing a correlation to the C-3 and C-4 carbons of the pyridine ring, and the methyl protons showing correlations to the C-3, C-4, and C-5 carbons. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR Analysis: The FTIR spectrum is expected to show characteristic absorption bands. The primary amine (-NH₂) group is particularly distinctive, typically exhibiting two N-H stretching bands in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The pyridine ring itself will produce characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Analysis: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations, particularly the ring breathing mode (around 1000-1030 cm⁻¹), often give strong signals in the Raman spectrum. asianpubs.org The C-Cl bond is also known to produce a distinct Raman signal.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₇H₉ClN₂, corresponding to a molecular weight of approximately 156.62 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak would appear as a characteristic pair of signals separated by two mass units (m/z 156 and 158 for M⁺, or 157 and 159 for [M+H]⁺), with the first peak being about three times more intense than the second.

The fragmentation of this molecule is expected to follow patterns similar to those of benzylamines. nih.govresearchgate.netresearchgate.net A common and significant fragmentation pathway is the loss of the amino group (-NH₂) or ammonia (B1221849) (NH₃) from the protonated molecule. The primary fragmentation would likely involve the cleavage of the C-C bond between the methylene group and the pyridine ring or the C-N bond of the amine, leading to the formation of a stable pyridyl-methyl cation.

Key Predicted Fragments:

[M-NH₂]⁺ or [M+H-NH₃]⁺: This would result in a fragment ion at m/z 140/142, corresponding to the (2-chloro-4-methylpyridin-3-yl)methyl cation. This is often a very stable and abundant ion in the spectrum of benzylamine-type compounds. researchgate.net

Loss of Cl: Fragmentation involving the loss of a chlorine atom could also occur, leading to further daughter ions.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related pyridine derivatives allows for an informed prediction of its likely solid-state characteristics.

If a suitable crystal were grown, XRD analysis would provide precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice. Pyridine derivatives commonly crystallize in monoclinic or orthorhombic systems.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Bond Lengths and Angles: Providing exact measurements for all covalent bonds and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice. For this compound, hydrogen bonding involving the primary amine group (-NH₂) is expected to be a dominant intermolecular force, potentially forming dimers or extended networks that influence the crystal packing.

The analysis of the solid-state structure would provide invaluable insight into the molecule's conformation and the non-covalent forces that govern its self-assembly.

Single Crystal X-ray Analysis for Precise Structural Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For a compound like this compound, SC-XRD analysis would yield accurate bond lengths, bond angles, and torsion angles, as well as define the crystal system, space group, and unit cell dimensions.

Below is a representative table of crystallographic data that could be expected for this compound, based on analyses of similar structures.

| Parameter | Hypothetical Value |

| Chemical Formula | C7H9ClN2 |

| Formula Weight | 156.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 788.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.320 |

This data is hypothetical and serves as an illustrative example based on known crystal structures of similar compounds.

Conformational Analysis in the Crystalline State

The conformation of the methanamine substituent relative to the pyridine ring is a key structural feature. In the crystalline state, the molecule's conformation is influenced by a combination of intramolecular steric effects and intermolecular packing forces. The torsion angle defined by the C4-C3-CH₂-NH₂ atoms would be of particular interest.

It is anticipated that the aminomethyl group will exhibit some degree of rotational freedom, but certain conformations will be favored to minimize steric hindrance with the adjacent chloro and methyl groups. Crystal packing forces, particularly hydrogen bonding, will play a significant role in locking the molecule into a specific conformation within the crystal lattice. Analysis of related structures suggests that the aminomethyl group is likely to be oriented to facilitate intermolecular hydrogen bonding, a dominant feature in the crystal packing of aminopyridines.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. The analysis generates a 2D "fingerprint" plot, which summarizes the distribution of intermolecular contacts.

Based on the functional groups present, the primary contributions to the crystal packing are expected to be from H···H, H···Cl/Cl···H, and N···H/H···N contacts. The presence of the chlorine atom suggests the possibility of C–H···Cl or even weak Cl···Cl interactions, while the aminomethyl and pyridine nitrogen atoms are prime candidates for hydrogen bonding.

The following table presents a plausible breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface, derived from studies of analogous halogenated aminopyridines.

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| H···Cl / Cl···H | 25.5 |

| N···H / H···N | 15.2 |

| C···H / H···C | 8.3 |

| C···C | 3.0 |

| Other | 3.0 |

This data is hypothetical and serves as an illustrative example based on known crystal structures of similar compounds.

Characterization of Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is expected to be a dominant force in the crystal packing of this compound. The primary amine of the methanamine group can act as a hydrogen bond donor, while the pyridine nitrogen atom and the amine itself can serve as hydrogen bond acceptors.

Applications of 2 Chloro 4 Methylpyridin 3 Yl Methanamine in Enabling Chemical Synthesis

Role as a Key Synthetic Building Block in Heterocyclic Chemistry

(2-Chloro-4-methylpyridin-3-YL)methanamine is a bifunctional molecule, possessing both a reactive chloropyridine core and a primary aminomethyl group. This dual functionality makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 2-position can readily participate in nucleophilic substitution reactions, while the aminomethyl group at the 3-position provides a handle for further derivatization or ring-closure reactions.

This compound serves as a key starting material for the synthesis of fused pyridine (B92270) systems. For instance, it can be utilized in reactions leading to the formation of pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related heterocyclic structures that are of significant interest in medicinal chemistry and materials science. The strategic placement of the chloro and aminomethyl groups allows for regioselective transformations, providing a reliable route to specifically substituted heterocyclic derivatives.

Utilization in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it an ideal building block for the assembly of intricate molecular architectures. The pyridine ring provides a rigid scaffold, while the reactive sites allow for the introduction of various substituents and the extension of the molecular framework. This is particularly valuable in the synthesis of compounds with specific three-dimensional arrangements, which is often a critical factor for biological activity or material properties.

Medicinal chemists have employed this building block in the synthesis of potential therapeutic agents. The ability to modify both the pyridine ring and the side chain enables the systematic exploration of structure-activity relationships, aiding in the optimization of lead compounds. The chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, while the amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Contributions to the Development of Novel Organic Reactions and Methodologies

The reactivity of this compound has also spurred the development of new synthetic methodologies. The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the amino group) within the same molecule allows for its participation in a range of chemical transformations.

For example, this compound can be utilized in intramolecular cyclization reactions to generate novel heterocyclic ring systems. Furthermore, its application in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, has expanded the scope of accessible molecular diversity starting from this versatile building block. These methodologies are crucial for the efficient and selective construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis.

Potential in Materials Science Research for Specific Functionalities

Beyond its applications in medicinal chemistry, this compound holds promise in the field of materials science. The pyridine moiety is a well-known component in the design of functional organic materials, including organic light-emitting diodes (OLEDs), sensors, and catalysts. The specific substitution pattern of this compound allows for the fine-tuning of electronic and photophysical properties.

The presence of the chloro and aminomethyl groups provides opportunities for polymerization or for grafting onto surfaces and nanoparticles. This could lead to the development of new materials with tailored properties for specific applications. For instance, polymers incorporating this moiety may exhibit interesting thermal or conductive properties, while its attachment to surfaces could be used to create functional coatings or sensors. The potential to coordinate with metal ions through the pyridine nitrogen also opens up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers with unique catalytic or gas-storage capabilities.

Q & A

What are the recommended synthetic routes for (2-chloro-4-methylpyridin-3-yl)methanamine, and how can reaction conditions be optimized for scalability?

Answer:

A transition metal-free catalytic reduction approach using potassium-based complexes can convert primary amides to amines efficiently. For example, reacting 4-bromo-3-methylbenzamide with HBPin (pinacolborane) in dry toluene at 80°C for 24 hours using a 2 mol% catalyst yields the corresponding amine hydrochloride salt with >95% purity . To optimize scalability, focus on solvent choice (e.g., toluene for stability), catalyst loading (2–5 mol%), and inert atmosphere to prevent side reactions. Monitor reaction progress via TLC or LC-MS to minimize over-reduction.

How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

Combine NMR spectroscopy (¹H, ¹³C, and DEPT-135) to identify the pyridine ring protons (δ 7.2–8.5 ppm) and methyl/amine groups. For example, the methyl group at position 4 typically resonates at δ 2.5–2.7 ppm, while the methanamine protons appear as a singlet near δ 3.8 ppm . High-resolution mass spectrometry (HRMS) can confirm molecular weight (calc. for C₇H₉ClN₂: 156.0454). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) should show a single peak (>98% purity).

What strategies are effective for resolving contradictory solubility data in polar vs. nonpolar solvents for pyridinyl methanamine derivatives?

Answer:

Contradictions in solubility (e.g., higher-than-expected solubility in nonpolar solvents) may arise from intermolecular hydrogen bonding or steric effects. Perform solubility parameter calculations (Hansen or Hildebrand) to predict solvent compatibility. Experimentally, use UV-Vis spectroscopy to measure solubility limits in solvents like DMSO, ethanol, and hexane under controlled temperatures (20–40°C) . For example, if solubility in hexane is anomalously high, investigate potential amine-protection side reactions during synthesis that alter polarity .

How can this compound be functionalized for applications in coordination chemistry or drug discovery?

Answer:

The amine group can be acylated (e.g., with chloroacetyl chloride) to form amides for ligand design, or the pyridine ring can undergo cross-coupling (e.g., Suzuki-Miyaura) at the chloro-substituted position. For example, palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups for enhanced π-π stacking in drug-receptor interactions . In coordination chemistry, the amine and pyridine nitrogen act as bidentate ligands for transition metals like Cu(II) or Ru(II); characterize complexes via X-ray crystallography and cyclic voltammetry .

What analytical techniques are critical for detecting degradation products of this compound under thermal stress?

Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. For degradation products, use GC-MS to detect volatile byproducts (e.g., chlorinated hydrocarbons) and LC-QTOF for non-volatile species. For example, thermal degradation at >150°C may yield 4-methylpyridin-3-yl methanamine via dechlorination; track this using isotopic labeling (e.g., ³⁶Cl) .

How do electronic effects of the chloro and methyl substituents influence the reactivity of the pyridine ring in electrophilic substitution reactions?

Answer:

The chloro group is electron-withdrawing (-I effect), directing electrophiles to the para position (C-5), while the methyl group (electron-donating, +I) activates the ortho/para positions. Computational studies (DFT, e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, nitration with HNO₃/H₂SO₄ predominantly yields the C-5 nitro derivative; confirm via NOE NMR to distinguish between isomers .

What are the challenges in scaling up chromatographic purification of this compound, and how can they be mitigated?

Answer:

Column chromatography on silica gel often leads to amine adsorption, reducing yields. Alternatives include:

- Ion-exchange chromatography (e.g., Dowex-50 resin) to exploit the amine’s basicity.

- Flash chromatography with basic modifiers (1% triethylamine in eluent) to prevent tailing.

- Recrystallization from ethanol/water (1:3 v/v) to achieve >99% purity .

How can the bioactivity of this compound be evaluated in vitro for potential therapeutic applications?

Answer:

- Cytotoxicity assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme inhibition studies (e.g., kinases) using fluorescence-based assays (Z′-LYTE™).

- Molecular docking (AutoDock Vina) to predict binding to targets like serotonin receptors, leveraging the pyridine core’s similarity to bioactive scaffolds .

What are the best practices for handling air- and moisture-sensitive reactions involving this compound?

Answer:

- Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.

- Store the compound under argon with molecular sieves (3Å) at –20°C.

- Quench excess reagents (e.g., boranes) with degassed methanol to prevent exothermic decomposition .

How can computational methods aid in predicting the environmental fate of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.